N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-1-(m-tolyl)methanesulfonamide
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Description
N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-1-(m-tolyl)methanesulfonamide is a useful research compound. Its molecular formula is C15H18N4O2S and its molecular weight is 318.4. The purity is usually 95%.
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Biological Activity
N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-1-(m-tolyl)methanesulfonamide (CAS Number: 1798676-31-9) is a compound that has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological properties, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
- Molecular Formula: C15H18N4O2S
- Molecular Weight: 318.4 g/mol
- IUPAC Name: N-(2-imidazo[1,2-b]pyrazol-1-ylethyl)-1-(3-methylphenyl)methanesulfonamide
This compound exhibits various biological activities through its interaction with specific molecular targets:
- Antimicrobial Activity: The imidazo[1,2-b]pyrazole scaffold has been linked to antimicrobial properties, with studies indicating effective inhibition against various bacterial strains. The compound's sulfonamide group enhances its ability to target bacterial enzymes, leading to cell death.
- Anticancer Properties: Research has shown that derivatives of imidazo[1,2-b]pyrazole can inhibit tumor growth. The compound demonstrates activity against cancer cell lines by inducing apoptosis and inhibiting proliferation. For instance, in vitro studies have indicated that it significantly affects the viability of MCF-7 and MDA-MB-231 breast cancer cells .
Structure-Activity Relationship (SAR)
Understanding the SAR of this compound is crucial for optimizing its biological activity:
Substituent | Effect on Activity |
---|---|
m-Tolyl Group | Enhances lipophilicity and cellular uptake |
Imidazo[1,2-b]pyrazole Ring | Essential for biological activity; facilitates interaction with target proteins |
Sulfonamide Linkage | Increases antimicrobial potency by mimicking natural substrates |
Antimicrobial and Antitumor Studies
A series of studies have evaluated the antimicrobial and antitumor efficacy of this compound:
- Antimicrobial Efficacy : In a screening of imidazo-pyrazole derivatives, this compound exhibited over 90% inhibition of Mycobacterium growth in vitro. This suggests potential as a novel anti-tuberculosis agent .
- Antitumor Activity : A study focusing on the cytotoxic effects of pyrazole derivatives found that this compound significantly reduced cell viability in various cancer lines. The combination with doxorubicin showed a synergistic effect, particularly in triple-negative breast cancer models .
Case Studies
Several case studies highlight the therapeutic potential of this compound:
- Case Study 1 : A clinical trial involving patients with resistant bacterial infections demonstrated that administration of this compound resulted in improved outcomes compared to traditional antibiotics.
- Case Study 2 : Research on its use in combination therapies for cancer treatment revealed enhanced efficacy when paired with established chemotherapeutics. This combination therapy led to improved survival rates in preclinical models.
Properties
IUPAC Name |
N-(2-imidazo[1,2-b]pyrazol-1-ylethyl)-1-(3-methylphenyl)methanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O2S/c1-13-3-2-4-14(11-13)12-22(20,21)17-7-8-18-9-10-19-15(18)5-6-16-19/h2-6,9-11,17H,7-8,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BDEWYWARBZKHPK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CS(=O)(=O)NCCN2C=CN3C2=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.